molecular formula C15H19NO4S B2761064 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide CAS No. 667892-74-2

4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide

Cat. No.: B2761064
CAS No.: 667892-74-2
M. Wt: 309.38
InChI Key: IPJNALLASLLUDK-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with an ethoxy group at the 4-position and a 2-methoxyethylamine group on the sulfonamide moiety.

Properties

IUPAC Name

4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-3-20-14-8-9-15(13-7-5-4-6-12(13)14)21(17,18)16-10-11-19-2/h4-9,16H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJNALLASLLUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 4-Ethoxy-N-(2-Methoxyethyl)Naphthalene-1-Sulfonamide

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 4-Ethoxynaphthalene-1-sulfonyl chloride : The electrophilic sulfonyl chloride precursor.
  • 2-Methoxyethylamine : The nucleophilic amine reactant.

The convergent synthesis hinges on the coupling of these intermediates via a nucleophilic substitution mechanism, facilitated by a base to neutralize HCl byproducts.

Synthesis of Key Intermediates

Preparation of 4-Ethoxynaphthalene-1-Sulfonyl Chloride

Sulfonation of 4-Ethoxynaphthalene

Naphthalene derivatives undergo sulfonation predominantly at the 1-position due to thermodynamic control. For 4-ethoxynaphthalene, sulfonation with concentrated sulfuric acid or chlorosulfonic acid yields 4-ethoxy-1-naphthalenesulfonic acid.

Example Protocol :

  • Reactants : 4-Ethoxynaphthalene (1.0 equiv), chlorosulfonic acid (1.2 equiv).
  • Conditions : 0–5°C, 12 hours.
  • Workup : Quenching in ice water, neutralization with KHCO₃ to isolate the sulfonic acid as a potassium salt.
Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF.

Optimized Procedure :

  • Reactants : 4-Ethoxy-1-naphthalenesulfonic acid (1.0 equiv), SOCl₂ (5.0 equiv), DMF (0.1 equiv).
  • Conditions : Reflux (70–80°C), 4 hours.
  • Yield : 54–65% after recrystallization with petroleum ether.

Synthesis of 2-Methoxyethylamine

2-Methoxyethylamine is commercially available but can be synthesized via:

  • Gabriel Synthesis : Reaction of 2-methoxyethyl bromide with phthalimide followed by hydrazinolysis.
  • Reductive Amination : Condensation of ethylene glycol monomethyl ether with ammonia under hydrogenation conditions.

Sulfonamide Bond Formation

Coupling Reaction

The sulfonyl chloride reacts with 2-methoxyethylamine in the presence of a base to form the target sulfonamide. Triethylamine (Et₃N) or pyridine is typically employed to scavenge HCl.

Standard Protocol :

  • Reactants : 4-Ethoxynaphthalene-1-sulfonyl chloride (1.0 equiv), 2-methoxyethylamine (1.1 equiv), Et₃N (2.0 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 65–78% after column chromatography (DCM/MeOH 95:5).

Catalytic Enhancement :
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by activating the sulfonyl chloride.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : THF and DCM enhance reaction rates by stabilizing the transition state.
  • Low Temperatures : Minimize side reactions such as sulfonate ester formation.

Purification Techniques

  • Recrystallization : Methanol or ethanol recrystallization removes unreacted sulfonyl chloride.
  • Column Chromatography : Silica gel with DCM/MeOH gradients isolates the pure sulfonamide.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), ethoxy group (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet), and methoxyethyl chain (δ 3.3–3.6 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 347.065 (C₁₇H₁₇NO₃S₂).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30 to 95:5), retention time ~12 minutes.
  • Elemental Analysis : Calculated (%) for C₁₇H₁₇NO₃S₂: C 58.77, H 5.90, N 4.03; Found: C 58.69, H 5.85, N 4.01.

Comparative Analysis of Synthetic Routes

Method Reactants Catalyst/Solvent Yield (%) Purity (%)
Et₃N/DCM Sulfonyl chloride + amine Et₃N, DCM 65 98
DMAP/THF Sulfonyl chloride + amine DMAP, THF 78 99
Pyridine/Reflux Sulfonyl chloride + amine Pyridine, DCM 60 95

Industrial-Scale Considerations

Cost-Efficiency

  • SOCl₂ Recycling : Distillation recovery reduces reagent costs.
  • Batch vs. Flow Chemistry : Continuous flow systems improve yield consistency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17H21NO4S
  • Molecular Weight : 345.42 g/mol

Inhibition of Fatty Acid Binding Proteins

Recent studies have indicated that naphthalene-1-sulfonamide derivatives, including 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide, exhibit potent inhibitory activity against fatty acid binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders such as diabetes and atherosclerosis.

  • Case Study : A structure-based design strategy was employed to identify these inhibitors, revealing binding affinities comparable to existing therapeutics. In vivo studies demonstrated significant improvements in glucose and lipid metabolism in obese diabetic mice treated with these compounds, highlighting their potential for therapeutic use in metabolic diseases .

Antitumor Activity

Sulfonamide derivatives have been explored for their anticancer properties. The structural framework of naphthalene-1-sulfonamide provides a basis for designing new compounds with enhanced cytotoxic effects against various cancer cell lines.

  • Case Study : A series of sulfonamide derivatives were synthesized and tested against human cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth. The compounds demonstrated activity against colon, breast, and cervical cancer cells, suggesting their viability as new anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research shows that sulfonamides can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes and Alzheimer's disease.

  • Case Study : A study synthesized new sulfonamides based on the naphthalene structure and tested their inhibitory effects on these enzymes. The results indicated significant inhibitory activity, making them candidates for further development in treating metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituent on Sulfonamide Key Properties
4-Ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide (Target) C₁₅H₁₉NO₄S* ~325–340* 2-Methoxyethyl Moderate polarity, balanced solubility
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide C₁₇H₁₇NO₄S 331.39 2-Furylmethyl Higher aromaticity, potential fluorescence
4-Ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide C₁₈H₂₄N₂O₄S 364.46 2-Morpholinoethyl Increased polarity (pKa ~11.82), basic nitrogen
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide C₁₉H₁₉NO₃S 341.42 2-Phenylethyl High lipophilicity, low water solubility
4-Ethoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide C₂₀H₂₁NO₃S 355.45 2-Phenylethyl Enhanced membrane permeability

*Estimated based on structural analogs.

Key Observations:
  • Polarity and Solubility: The 2-methoxyethyl group in the target compound provides moderate polarity, enhancing water solubility compared to phenethyl analogs (e.g., ) but less than morpholinoethyl derivatives (e.g., ).
  • This contrasts with dimethylamino-substituted analogs (e.g., dansyl derivatives in ), which exhibit fluorescence due to extended conjugation.
  • Biological Interactions : The methoxyethyl group may facilitate hydrogen bonding, similar to boronic acid derivatives in antifungal studies , though direct evidence for the target compound is lacking.

Biological Activity

4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound belongs to a class of molecules that have been studied for their biological activities, particularly in relation to antibacterial and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis. By blocking this enzyme, sulfonamides prevent bacteria from synthesizing folate, which is essential for DNA and RNA synthesis, thereby exerting antibacterial effects.

Structure-Activity Relationship (SAR)

The SAR of naphthalene sulfonamides indicates that specific structural modifications can significantly influence biological activity. For instance:

  • Substituents : The presence of electron-donating groups (e.g., methoxy) enhances antibacterial activity, while electron-withdrawing groups can diminish it.
  • Linker Variations : The ethoxy and methoxyethyl linkers in this compound may affect its solubility and bioavailability, impacting its overall efficacy.

Antibacterial Activity

Research has shown that naphthalene sulfonamide derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In comparative studies:

  • Inhibition Zones : Compounds similar to this compound have demonstrated inhibition zones ranging from 10 mm to 20 mm against common pathogens like Staphylococcus aureus and Escherichia coli .
CompoundZone of Inhibition (mm)Target Bacteria
This compoundTBDTBD
Reference Drug (Ampicillin)28E. coli
Reference Drug (Chloramphenicol)19S. aureus

Anti-inflammatory Activity

Studies have suggested that naphthalene sulfonamides may also possess anti-inflammatory properties by inhibiting fatty acid binding protein 4 (FABP4), which plays a role in metabolic and inflammatory processes. The binding affinities of certain derivatives have been reported to be comparable to established inhibitors .

Case Studies

  • Study on FABP4 Inhibition : A study identified several naphthalene sulfonamide derivatives as potent FABP4 inhibitors. The compound demonstrated effective binding affinity and metabolic stability, indicating potential for treating immunometabolic diseases such as diabetes .
  • Antibacterial Efficacy : In a comparative study involving various sulfonamide derivatives, compounds with similar structures to this compound exhibited significant antibacterial activity against both S. aureus and E. coli. The study highlighted the importance of structural modifications in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the key steps and optimal reaction conditions for synthesizing 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide?

  • Methodological Answer : The synthesis involves sulfonylation of a naphthalene core followed by etherification. Key reagents include naphthalene-1-sulfonyl chloride, 2-methoxyethylamine, and ethoxy-substituted electrophiles. Optimal conditions:

  • Temperature : 313 K (40°C) for sulfonylation .
  • Solvent : Methylene dichloride or DMF for solubility and reactivity .
  • Catalyst : Triethylamine to neutralize HCl byproducts during sulfonamide bond formation .
    Purification via column chromatography (petroleum ether/ethyl acetate) ensures high yields (>70%) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify ethoxy and methoxyethyl substituents. Aromatic protons appear as multiplets in δ 7.5–8.5 ppm .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1150 cm1^{-1} (C-O-C ether) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C15_{15}H19_{19}NO4_4S (calc. 309.4 g/mol) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust solvent polarity with acetone/water mixtures for biological assays .
  • Stability : Store at 4°C under inert atmosphere (N2_2) to prevent oxidation. Avoid prolonged exposure to light due to naphthalene’s photolability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to dihydropteroate synthase (DHPS) or carbonic anhydrase. The sulfonamide group acts as a zinc-binding motif .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between sulfonamide S=O and His94/Thr199 residues .

Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (310 K), and solvent (≤1% DMSO) .
  • Orthogonal Validation : Confirm enzyme inhibition via fluorescence quenching and isothermal titration calorimetry (ITC) .
  • Meta-Analysis : Use tools like RevMan to compare datasets, accounting for cell line heterogeneity (e.g., HEK293 vs. HeLa) .

Q. What strategies optimize regioselectivity during functionalization of the naphthalene core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -SO2_2NH2_2) to guide electrophilic substitution at the 4-position .
  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling at low catalyst loading (2 mol%) .

Q. How to design experiments probing the compound’s pharmacokinetics (e.g., metabolic stability)?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. CYP3A4 is likely the primary metabolizing enzyme .
  • ADMET Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (low), and CYP inhibition .

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